Dihydro Artemisinin Dimer

Description

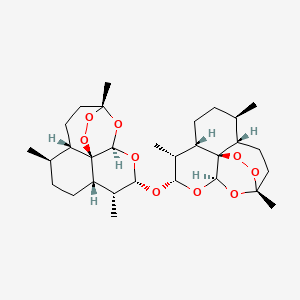

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-10-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O9/c1-15-7-9-21-17(3)23(32-25-29(21)19(15)11-13-27(5,34-25)36-38-29)31-24-18(4)22-10-8-16(2)20-12-14-28(6)35-26(33-24)30(20,22)39-37-28/h15-26H,7-14H2,1-6H3/t15-,16-,17-,18-,19+,20+,21+,22+,23+,24+,25-,26-,27-,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPBBOCDGYBNBR-TZOIZJCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC5C(C6CCC(C7C68C(O5)OC(CC7)(OO8)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O[C@@H]5[C@@H]([C@@H]6CC[C@H]([C@H]7[C@]68[C@H](O5)O[C@@](CC7)(OO8)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dihydroartemisinin Dimers

Strategic Approaches to Dimer Construction

Coupling Reactions and Linker Incorporation

Carbon Chain Linkers

The synthesis of dihydroartemisinin dimers featuring carbon chain linkers has been a subject of extensive research. Early work included the synthesis of C-10 acetal artemisinin dimers connected by a carbon chain. daneshyari.comsci-hub.se A key development in this area was the creation of C-10 carba analogs, which replace the metabolically labile C-10 acetal linkage with a more stable carbon-carbon bond. nih.govliverpool.ac.uk These non-acetal dimers exhibit greater hydrolytic stability, a longer half-life, and potentially lower toxicity. liverpool.ac.uk

Ether and Ester Linkers

Ether and ester functionalities are commonly used linkers in the synthesis of DHA dimers. C-10 acetal dimers connected through an ether linkage have been successfully synthesized. daneshyari.com A general method for forming these ether links involves reacting dihydroartemisinin with a bromoalcohol, using boron trifluoride etherate (BF3·OEt2) as a catalyst. researchgate.net This procedure typically results in the formation of the β-isomer. researchgate.net However, a significant drawback of ether linkages is their susceptibility to rapid in vivo metabolism back to the parent dihydroartemisinin. acs.org

Ester-linked dimers are frequently prepared using standard esterification conditions. The reaction of artesunic acid, a DHA derivative, with a suitable diol in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is a common approach. unitus.itacs.orgd-nb.info Stereochemistry at the C-10 position is a critical aspect of these syntheses; the reduction of artemisinin often yields α-stereoisomers, while subsequent nucleophilic displacement reactions can lead exclusively to products with a β-configuration. nih.govresearchgate.net

Carbamate (B1207046) Linkers

Dimers of dihydroartemisinin connected by carbamate (or carbamide) linkers have been successfully synthesized. researchgate.net The synthesis of these compounds is part of a broader effort to create diverse libraries of artemisinin-derived dimers to explore structure-activity relationships. researchgate.net

Chalcone-Containing Linkers

The incorporation of chalcone (B49325) moieties as linkers has yielded a series of novel DHA dimers. daneshyari.comnih.gov The synthetic pathway for these compounds is typically a multi-step process. daneshyari.com

Chalcone Synthesis : Substituted chalcone scaffolds are first prepared via a Claisen-Schmidt condensation reaction between an appropriate acetophenone (B1666503) and an aldehyde, conducted under either acidic or basic conditions. daneshyari.com

DHA Intermediate Preparation : A reactive dihydroartemisinin intermediate, such as 2-(12b-dihydroartemisinoxy)-ethyl bromide, is synthesized by reacting DHA with bromoethanol in dichloromethane, catalyzed by BF3·OEt2. daneshyari.com

Dimer Formation : The final chalcone-containing dimer is assembled by reacting the chalcone (1 equivalent) with the DHA intermediate (2 equivalents), typically forming C-12 ether linkages. daneshyari.com

These novel dimers have been evaluated for their anticancer and antimalarial activities. daneshyari.comtandfonline.com

Bipiperidine-Linked Dimers

As part of the exploration into various linker types, dihydroartemisinin dimers connected by a bipiperidine moiety have been synthesized. researchgate.net The creation of this specific dimer is documented in reviews cataloging the range of symmetric artemisinin-derived dimers. researchgate.net

Phosphate-Linked Dimers

Phosphate (B84403) linkers have been employed to connect two dihydroartemisinin units, and these dimers have demonstrated notable biological activity. liverpool.ac.ukresearchgate.net In some studies, single-atom linked phosphate dimers showed superior antimalarial and antitumor activities. liverpool.ac.uk A representative synthetic method involves the reaction of a dimer oxime derivative with diethyl chlorophosphate to yield the corresponding dimer oxime diethyl phosphate. nih.gov

Synthetic Approaches for Dihydroartemisinin Dimers

The table below summarizes the general synthetic methodologies for the different linker types discussed.

| Linker Type | General Synthetic Approach | Key Reagents & Catalysts | Source(s) |

| Carbon Chain | Reaction of a silyl (B83357) enol ether of an artemisinin monomer with a DHA derivative. | Tin(IV) chloride (SnCl4), Dichloromethane | nih.gov |

| Ether | Reaction of DHA with a bromoalcohol. | Boron trifluoride etherate (BF3·OEt2) | researchgate.net |

| Ester | Condensation reaction between a DHA derivative (e.g., artesunic acid) and a diol. | DCC, DMAP | unitus.itd-nb.info |

| Carbamate | Documented synthesis, specific public details are limited in abstracts. | N/A in provided sources | researchgate.net |

| Chalcone | Claisen-Schmidt condensation followed by coupling with a DHA intermediate. | Base/Acid catalyst, BF3·OEt2 | daneshyari.com |

| Bipiperidine | Documented synthesis, specific public details are limited in abstracts. | N/A in provided sources | researchgate.net |

| Phosphate | Reaction of a DHA-dimer oxime with a chlorophosphate compound. | Diethyl chlorophosphate | nih.gov |

Novel Synthetic Routes

Beyond traditional coupling methods, novel synthetic routes have been developed to access DHA dimers with unique linker structures.

Click Chemistry : The Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," has been utilized to create triazole-linked DHA dimers. researchgate.netmdpi.com This approach typically involves the reaction of a propargyl-dihydroartemisinin derivative with a molecule containing an azide group, often catalyzed by copper(I). mdpi.com

Sonogashira Cross-Coupling : This palladium-catalyzed cross-coupling reaction has been successfully applied to synthesize novel artemisinin dimers, allowing for the formation of rigid linkers containing alkyne functionalities. researchgate.net

S-Linked Dimers : Thioether-linked dimers have been produced through a two-step procedure involving an initial etherification followed by S-alkylation. researchgate.net This method has been used to synthesize dimers of DHA with thiol-containing molecules like 6-mercaptopurine (B1684380) and 2-mercaptoimidazole. researchgate.net

Ring-Contraction : The synthesis of novel ring-contracted artemisinin dimers has been reported, leading to compounds with potent anticancer activities. sci-hub.se

Synthesis of Specific Dihydro Artemisinin Dimer Classes

The structural diversity of dihydroartemisinin dimers is achieved through various synthetic strategies that dictate the final architecture and properties of the molecule. The classification of these dimers can be based on their symmetry and the nature of the linker connecting the two artemisinin units.

Dihydroartemisinin dimers can be broadly categorized into symmetric and asymmetric structures based on the nature of the linking moiety. semanticscholar.orgresearchgate.net

Symmetric Dimers: These compounds possess a linker that connects two identical artemisinin units in a symmetrical fashion. researchgate.net A wide array of symmetric dimers have been synthesized, including C-10 non-acetal dimers, olefin dimers, phosphate dimers, and those linked by bipiperidine, carbonate, or carbamide moieties. researchgate.net The synthesis often involves coupling a dihydroartemisinin derivative with a bifunctional linker. semanticscholar.org

Asymmetric Dimers: In contrast, asymmetric dimers feature a non-symmetrical linker or connect two different molecular entities, one of which is an artemisinin derivative. researchgate.net Examples include dihydroartemisinin acetal dimers with non-symmetric linkers and hybrid compounds where an artesunic acid dimer is linked to another molecule, such as betulin. researchgate.net The spectroscopic data, particularly 13C-NMR signals, can differ significantly between symmetric and asymmetric structures, with asymmetric dimers showing more variation. semanticscholar.org

A significant class of dihydroartemisinin dimers are the C-10 non-acetal derivatives, which are synthesized to overcome the metabolic instability of the C-10 acetal linkage found in first-generation artemisinin derivatives. nih.govnih.gov These second-generation compounds are designed to be more thermally and hydrolytically stable. nih.gov

The synthesis of these dimers typically starts from a key intermediate, such as 10β-(2-hydroxyethyl)deoxoartemisinin. capes.gov.br From this trioxane (B8601419) alcohol, various series of C-10 non-acetal dimers can be prepared. capes.gov.br For example, the primary alcohol can be phosphorylated to yield diphenyl and diethyl phosphate ester dimers or oxidized to an aldehyde, which is then reductively aminated to produce an aniline (B41778) derivative. nih.gov These modifications at the C-10 position are crucial for defining the biological activity of the resulting dimers. nih.gov Research has shown that the presence of two trioxane units is important for high antiproliferative activity, and the nature of the linker plays a critical role. capes.gov.br

A structurally distinct class of dimers, known as two-carbon-linked artemisinin dimers (2C-ARTs), has been developed to enhance drug-like properties. researchgate.netnih.gov The synthesis of these analogs represents a significant departure from derivatives with the metabolically liable C-10 acetal linkage. nih.gov

Trioxane Diphenylphosphate Dimers (e.g., ART-838)

The synthesis of trioxane diphenylphosphate dimers, such as ART-838, involves a multi-step chemical process. nih.gov A key strategy begins with the modification of the artemisinin lactone moiety. This is typically achieved through reduction using diisobutylaluminum hydride (DIBALH). The resulting intermediate is then trapped in situ with acetic anhydride, a process that selectively yields α-dihydroartemisinin acetate (B1210297) (DHA-OAc). nih.gov

Following the formation of the acetate, the next crucial step is dimerization. A Sakurai bis-allylation reaction is employed, utilizing a bis-trimethylsilyl isobutylene (B52900) linker in the presence of tin(IV) chloride (SnCl₄). This reaction, conducted at low temperatures (-78 °C), effectively links two dihydroartemisinin units to form an isobutylene dimer with high yield. nih.gov The final step involves the introduction of the diphenylphosphate group to create the target dimer, ART-838. nih.govresearchgate.net This class of semi-synthetic trioxane dimers was developed to improve upon the pharmacokinetic properties of first-generation artemisinin derivatives. researchgate.netresearchgate.net

Continuous Flow Synthesis Methods for Dihydroartemisinin Precursors

Continuous flow chemistry has emerged as a powerful tool for the synthesis of artemisinin and its precursors, offering advantages in scalability, safety, and efficiency over traditional batch processes. scielo.br These methods primarily focus on the conversion of biosynthetic precursors like dihydroartemisinic acid (DHAA) and artemisinic acid into artemisinin, which can then be reduced to dihydroartemisinin. nih.govmdpi.com

A notable continuous flow process involves the photochemical conversion of DHAA to artemisinin. nih.govresearchgate.net In this setup, a solution of DHAA, often in toluene (B28343) with trifluoroacetic acid (TFA), is mixed with oxygen gas in a T-mixer. google.com This gas-liquid mixture is then passed through a photoreactor and irradiated with light (e.g., 420 nm LEDs) at controlled temperatures (e.g., -20°C). mdpi.comgoogle.com This key step utilizes photochemically generated singlet oxygen for an ene reaction, followed by Hock cleavage and cyclization to form the endoperoxide bridge of artemisinin. mdpi.com Tetraphenylporphyrin (TPP) has been used as a photosensitizer in this transformation. mdpi.com The crude artemisinin output from the photoreactor can then be passed through a packed-bed reactor containing a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to produce dihydroartemisinin in a continuous manner. google.comrsc.org

The entire integrated system can be modular, comprising linked reaction modules for photooxidation/cyclization, reduction, and subsequent derivatization. rsc.orgrsc.org This approach allows for the production of various artemisinin derivatives by simply altering the reagents in the derivatization module. rsc.org Research has focused on optimizing reaction conditions, such as solvent, temperature, and residence time, to maximize yield and throughput. mdpi.comresearchgate.net

| Parameter | Description | Source(s) |

| Starting Material | Dihydroartemisinic acid (DHAA) or Artemisininic Acid. | scielo.brnih.govrsc.org |

| Key Transformation | Photochemical oxidation and cyclization to artemisinin. | mdpi.comresearchgate.net |

| Flow Reactor Setup | Typically involves a T-mixer for gas-liquid mixing, a photoreactor with a light source (e.g., 420 nm LED), and packed-bed columns for subsequent reactions like reduction. | mdpi.comgoogle.com |

| Reagents | Oxygen (O₂), photosensitizer (e.g., Tetraphenylporphyrin), acid (e.g., Trifluoroacetic acid), reducing agent (e.g., Sodium borohydride). | mdpi.comgoogle.comrsc.org |

| Reaction Time | Continuous flow processes are characterized by short residence times, with some systems converting DHAA to APIs in under an hour. | researchgate.netrsc.org |

| Yield | Optimized one-pot photochemical continuous-flow processes for the semisynthesis of artemisinin from DHAA have reported yields of up to 65%. | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of Dihydro Artemisinin Dimers

Influence of Dimerization on Potency in Preclinical Models

A significant body of preclinical evidence indicates that dimerization is a highly effective strategy for enhancing the biological potency of dihydroartemisinin (B1670584). Numerous studies have demonstrated that DHA dimers exhibit substantially greater cytotoxic activity against various cancer cell lines and more potent antiparasitic effects compared to their corresponding monomeric forms. mdpi.comfrontiersin.orgnih.gov

In the realm of anticancer research, DHA dimers have consistently shown superior performance over DHA. mdpi.com For instance, two specific dimers, referred to as Dimer-Sal (a dimer-hydrazone) and Dimer-OH (a dimer-alcohol), were found to be significantly more potent than the monomeric DHA in inhibiting the growth of MTLn3 rat breast cancer cells both in vitro and in vivo. nih.govresearchgate.netmdpi.com The half-maximal inhibitory concentration (IC₅₀) values for Dimer-Sal and Dimer-OH were 52±1 nM and 43±1 nM, respectively, which is approximately a seven- to eight-fold increase in potency compared to DHA's IC₅₀ of 360±180 nM against the same cell line. nih.govresearchgate.net Similarly, other studies have confirmed that DHA dimers are more effective at inhibiting the proliferation of various cancer cells. mdpi.com

This trend of enhanced potency is also observed in antimalarial studies. A synthesized dihydroartemisinin-derived dimer demonstrated an in vitro IC₅₀ value of 0.51 ± 0.12 nM against the rodent malaria parasite Plasmodium yoelii, a marked improvement over the 1.81 ± 0.70 nM IC₅₀ value of its parent monomer, DHA. nih.govmdpi.com In vivo, this dimer also performed better, showcasing superior efficacy in terms of recrudescence rate, negative conversion rate, and cure rate. nih.gov

While dimerization generally leads to enhanced activity, the degree of polymerization appears to have its limits; DHA trimers have not shown a significant improvement in activity when compared to the corresponding dimers. mdpi.com This suggests that simply increasing the number of DHA units does not linearly correlate with increased potency. The enhancement in activity is not a universal guarantee and can be negated by other structural features, such as an unfavorable linker, which in some cases has rendered dimers less active than their monomeric counterparts. mdpi.com

| Compound | Compound Type | Target | IC₅₀ (nM) | Potency vs. Monomer | Reference |

|---|---|---|---|---|---|

| DHA | Monomer | MTLn3 Breast Cancer Cells | 360 ± 180 | - | nih.govresearchgate.net |

| Dimer-Sal | Dimer | MTLn3 Breast Cancer Cells | 52 ± 1 | ~6.9x Higher | nih.govresearchgate.net |

| Dimer-OH | Dimer | MTLn3 Breast Cancer Cells | 43 ± 1 | ~8.4x Higher | nih.govresearchgate.net |

| DHA | Monomer | Plasmodium yoelii | 1.81 ± 0.70 | - | nih.gov |

| DHA Dimer | Dimer | Plasmodium yoelii | 0.51 ± 0.12 | ~3.5x Higher | nih.gov |

Impact of Linker Characteristics on Biological Activity

The length and flexibility of the linker are intricately linked to the dimer's potency. For dimers with linear, flexible linkers, an optimal length of three to five atoms (excluding the hemiacetal oxygen of the DHA unit) has been identified for potent anti-cancer activity. mdpi.com Studies have shown that extending a linear carbon chain beyond this optimal range can lead to a gradual decrease in activity. mdpi.com This is consistent with other findings where longer linkers were associated with diminished antitumor activity. For example, dimers SM1045 and SM1046, which possess longer diethyl ethylenediamine (B42938) and dipropyl amine linkers respectively, demonstrated threefold lower inhibitory activity compared to SM1044, a related dimer with a shorter linker.

Conversely, some studies have reported that for certain C-10 carba artemisinin (B1665778) dimers, those with more carbon atoms in the linker showed increased potency against HL-60 cancer cells, indicating that the relationship between linker length and activity can be dependent on the specific chemical class of the dimer and the cell line being tested. nih.gov

The flexibility of the linker is also a key determinant. Rigid linkers, such as those incorporating aromatic rings or steroid moieties, restrict the conformational freedom of the molecule. mdpi.com This can be detrimental if it locks the two DHA units in a spatially unfavorable position, leading to reduced activity. In one such instance, a monomer proved to be more active than its corresponding dimers that were constrained by a rigid linker. mdpi.com In contrast, flexible linkers are often preferred as they allow the molecule to adopt an optimal conformation for target binding. mdpi.com

| Dimer Series | Linker Characteristic | Observation | Reference |

|---|---|---|---|

| Linear Carbon Chain Linkers | Length extended beyond 3-5 atoms | Gradually decreased anticancer activity. | mdpi.com |

| Amine-containing Linkers (SM1044 vs. SM1045/SM1046) | Longer linkers (diethyl ethylenediamine, dipropyl amine) | 3-fold lower inhibitory activity compared to shorter linker. | |

| C-10 Carba Artemisinin Dimers | More carbon atoms in linker | Increased potency in killing HL-60 cells. | nih.gov |

| Rigid Linkers (Aromatic/Steroid) | Limited conformational change | Can be less active than the corresponding monomer. | mdpi.com |

The specific chemical structure of the linker moiety has a profound impact on the dimer's activity, with even minor substitutions on the linker causing significant changes in potency. mdpi.com A wide array of chemical groups has been explored as linkers:

Chalcone (B49325): Dimers incorporating a chalcone moiety in the linker have been synthesized and evaluated, demonstrating cytotoxic activity against various cancer cell lines.

Disulfide: Disulfide bonds have been used to create linkers for DHA dimers. A notable example is a dimeric prodrug linked by a disulfide bond, which was capable of self-assembling into nanoparticles and exhibited superior anticancer effects compared to free DHA, likely due to redox-responsive drug release in the tumor microenvironment. frontiersin.org

Carbon Chain: Simple linear carbon chains are one of the most common types of linkers. As discussed previously, their length is a critical determinant of activity, with an optimal range often observed. mdpi.comnih.gov

Aromatic Rings: These are often used as components of more rigid linkers. mdpi.com While they can provide structural pre-organization, they may also lead to reduced activity if the fixed distance between the DHA units is not optimal for the biological target. mdpi.com However, the activity of dimers with aromatic linkers can be finely tuned by other substituents on the ring. mdpi.com

Steroid Moieties: The incorporation of a steroid nucleus into the linker has been shown to be a promising strategy. Evidence suggests that using a steroid as the linker can enhance the anticancer activity of the resulting DHA dimer. mdpi.com

Sulfur Atoms: The introduction of sulfur atoms into the linker chain has been explored as a way to create novel derivatives.

Role of the Endoperoxide Bridge in Dimer Efficacy

The 1,2,4-trioxane (B1259687) ring, which contains an endoperoxide bridge, is the quintessential pharmacophore of artemisinin and its derivatives, including DHA dimers. This structural feature is widely accepted as being essential for their biological activity. The prevailing mechanism of action involves the cleavage of this endoperoxide bridge, a reaction that is catalyzed by intracellular ferrous iron (Fe²⁺) or heme. This cleavage initiates a cascade that generates a burst of reactive oxygen species (ROS) and carbon-centered free radicals. These highly reactive species are believed to be the ultimate effectors, causing widespread damage to cellular macromolecules, such as proteins and DNA, leading to cell death in both malaria parasites and cancer cells.

The critical nature of the endoperoxide bridge has been demonstrated through the synthesis and testing of deoxy-artemisinin analogues, in which the peroxide bridge is replaced by an ether linkage. These deoxy derivatives are consistently found to be devoid of significant biological activity. For example, a deoxy-dimer known as NSC 735847DX showed dramatically reduced cytotoxicity against cancer cell lines when compared directly to its parent dimer, NSC 735847, which contains the intact endoperoxide bridges.

However, it is worth noting that some studies have hinted at the possibility of alternative or secondary mechanisms of action. The anticancer activity of a particular artemisinin-curcumin dimer, for instance, was found to be independent of iron, suggesting that its cytotoxicity might not rely solely on the canonical endoperoxide activation pathway. Despite these isolated findings, the integrity of the endoperoxide bridge remains a fundamental requirement for the efficacy of the vast majority of dihydroartemisinin dimers.

Stereochemical Considerations in Dimer Synthesis and Activity

Stereochemistry plays a pivotal role in both the synthesis and the ultimate biological activity of dihydroartemisinin dimers. The reduction of artemisinin to dihydroartemisinin creates a new stereocenter at the C-10 position, which is a hemiacetal. This results in the formation of two readily interconverting epimers, designated as α-DHA and β-DHA. In the α-epimer, the C-10 substituent is in an equatorial orientation, whereas in the β-epimer, it is in an axial position.

The stereochemical configuration at the C-10 linkage point is crucial and can significantly influence the dimer's potency. nih.govresearchgate.net Synthetic routes have been developed to control this stereochemistry. For example, the reduction of artemisinin at low temperatures typically yields the C-10α product, and subsequent nucleophilic substitution reactions at this position often proceed with an inversion of configuration to yield the C-10β product exclusively.

Correlation of Structural Modifications with Cellular and Molecular Effects

The biological activity of dihydroartemisinin (DHA) dimers is not uniform; it is intricately linked to their specific chemical architecture. Structure-activity relationship (SAR) studies reveal that even minor alterations to the dimer's configuration can lead to significant changes in its cytotoxic potency and its effects at the cellular and molecular level. The most influential structural feature in determining the biological outcome is the linker that bridges the two dihydroartemisinin units.

Research has consistently shown that the structure, flexibility, and length of this linker are paramount to the dimer's anticancer activity. sci-hub.se The nature of the linker dictates how the molecule positions itself to interact with cellular targets. Studies comparing various DHA dimers have demonstrated that modifications to the linker can drastically alter their effectiveness against different cancer cell lines. sci-hub.se For instance, a comparison between two DHA dimers with a 3,5-bis-(oxymethylene)benzene linker revealed that a subtle change in a single substituent—from a carboxyl group (-COOH) to a hydroxyl group (-OH)—had a profound and cell-specific impact. The carboxyl-containing dimer was tenfold more active in inhibiting K562 leukemia cells, whereas the hydroxyl-containing variant was threefold more potent against HeLa cervical cancer cells. sci-hub.se This highlights that the linker's properties can fine-tune the molecule's selectivity for different cancer types.

Furthermore, SAR studies indicate that dimers are generally more effective at inhibiting cancer cell proliferation than their corresponding monomers. sci-hub.se However, simply increasing the number of artemisinin units, such as in a trimer, does not necessarily lead to a corresponding increase in activity when compared to a highly active dimer. sci-hub.se This suggests an optimal spatial and chemical configuration that is best achieved with the dimeric structure. The use of linkers with smaller backbones or higher polarity has been suggested to be beneficial for improving antitumor activity. mdpi.com

Table 1: Impact of Linker Modification on Cytotoxic Activity of DHA Dimers This interactive table details the structure-activity relationship of DHA dimers, focusing on how linker modifications influence activity in different cancer cell lines. Data is derived from published research findings. sci-hub.se

| Compound ID | Linker Structure | Key Modification | IC₅₀ K562 (μM) | IC₅₀ HeLa (μM) |

| Compound 12 | 3,5-bis-(oxymethylene)benzene | 1-substituent: -COOH | ~0.1 | >1.0 |

| Compound 13 | 3,5-bis-(oxymethylene)benzene | 1-substituent: -OH | >1.0 | ~0.3 |

The specific structural characteristics of a DHA dimer also determine its molecular mechanism of action. One notable example is the oxime dimer NSC735847, which has demonstrated selective cytotoxicity against human colon cancer cell lines (HT29 and HCT116) compared to non-tumorigenic colon cells. researchgate.netmdpi.comfrontiersin.org Mechanistic studies revealed that NSC735847's activity is not primarily driven by the generation of reactive oxygen species (ROS), a common mechanism for many artemisinin-based compounds. Instead, its cytotoxic effect is dependent on the presence of heme and is mediated through the induction of the endoplasmic reticulum (ER) stress pathway, leading to apoptosis. researchgate.netmdpi.comfrontiersin.org This demonstrates a direct correlation between a specific dimer structure and a distinct molecular cell death pathway.

Other studies have linked the activity of different artemisinin-based dimers to the formation of secondary carbon-centered radicals, a process that can be inhibited by the iron-chelating agent deferoxamine. acs.org Furthermore, molecular docking analyses have predicted that certain artemisinin dimers possess strong binding affinities for vascular endothelial growth factor receptor 1 (VEGFR1), suggesting a molecular basis for potential anti-angiogenic effects. iiarjournals.org The diversity in these mechanisms underscores how structural modifications, particularly in the linker region, can direct the dimer to engage different cellular targets and pathways. For example, a dimer featuring a disulfide bond in its linker was found to self-assemble into nanoparticles, induce apoptosis, and suppress aerobic glycolysis in human liver cancer cells (HepG2). mdpi.com

Table 2: Correlation of Specific DHA Dimer Structures with Cellular and Molecular Effects This interactive table summarizes the cellular and molecular effects of specific dihydroartemisinin dimers based on scientific research. researchgate.netmdpi.comfrontiersin.org

| Compound | Structure Type | Cell Lines Tested | Cytotoxic Effect (IC₅₀) | Correlated Molecular Effect |

| NSC735847 | Oxime Dimer | HT29 (Colon Cancer) | 10.95 µM | Induces apoptosis via heme-dependent ER stress. researchgate.netmdpi.comfrontiersin.org |

| NSC735847 | Oxime Dimer | HCT116 (Colon Cancer) | 11.85 µM | Induces apoptosis via heme-dependent ER stress. researchgate.netmdpi.comfrontiersin.org |

| Disulfide-linked Dimer | Dimer with disulfide bond | HepG2 (Liver Cancer) | Not specified | Self-assembles into nanoparticles; induces apoptosis; suppresses glycolysis. mdpi.com |

Mechanisms of Action in Preclinical and Cellular Models

Iron-Dependent Activation and Reactive Oxygen Species (ROS) Generation

A central tenet of the anticancer mechanism of dihydroartemisinin (B1670584) dimers is their iron-dependent activation, which leads to the generation of cytotoxic reactive oxygen species (ROS). This process is initiated by the cleavage of the endoperoxide bridge, a defining feature of this class of compounds.

The anticancer activity of dimeric artemisinins is critically dependent on an intact endoperoxide group. nih.gov The prevailing hypothesis suggests that the endoperoxide bridge of the dihydroartemisinin dimer is cleaved by intracellular iron, particularly in the form of heme. nih.govnih.gov This reaction is thought to be catalyzed by the iron(II) within the heme molecule, leading to the formation of highly reactive and unstable carbon-centered radicals. nih.gov These radicals can then react with molecular oxygen to generate ROS, including superoxide and hydroxyl radicals. mdpi.com Evidence supporting this includes the observation that the cytotoxicity of dihydroartemisinin dimers can be modulated by iron-chelators, exogenous heme, and antioxidants. nih.gov Furthermore, studies have shown that deoxyartemisinin dimers, which lack the endoperoxide bridge, are inactive in cytotoxicity assays and unable to generate ROS, reinforcing the critical role of this functional group. nih.gov

The interaction with heme is considered a key step in the activation of artemisinins. nih.gov In cancer cells, where heme synthesis can be elevated, this provides a potential mechanism for selective toxicity. nih.gov The cleavage of the endoperoxide bridge by heme leads to the production of ROS, which are potent inducers of cellular damage. nih.gov

The selective cytotoxicity of dihydroartemisinin dimers against cancer cells is strongly linked to the typically elevated intracellular iron concentrations in these cells. nih.gov Cancer cells often have a higher requirement for iron to support their rapid proliferation and metabolic activity. plos.org This increased iron pool, including both heme and non-heme iron, can serve as a catalyst for the activation of dihydroartemisinin dimers and the subsequent generation of ROS. nih.govnih.gov

Studies have demonstrated that preloading cells with iron or including holotransferrin (an iron-transport protein) enhances the activity of artemisinin (B1665778) derivatives. nih.gov Conversely, the use of iron chelators can diminish their cytotoxic effects. nih.gov This iron-dependent mechanism provides a basis for the therapeutic window observed with these compounds, as cancer cells are more susceptible due to their higher iron content compared to normal cells. nih.gov Dihydroartemisinin has been shown to induce ROS generation in an iron-dependent manner in osteosarcoma cells. nih.gov

Induction of Programmed Cell Death Pathways

Dihydroartemisinin dimers are potent inducers of programmed cell death, primarily through the activation of apoptosis and the modulation of autophagy. These pathways are critical for eliminating damaged or unwanted cells and are often dysregulated in cancer.

A significant body of research has shown that dihydroartemisinin and its derivatives, including dimers, induce apoptosis in a wide range of cancer cell lines. nih.govscienceopen.comnih.govtechscience.com This is often observed in a dose- and time-dependent manner. nih.govscienceopen.com The induction of apoptosis is a key mechanism underlying the reduction in cancer cell viability and proliferation observed upon treatment with these compounds. nih.govmednexus.org

The apoptotic process triggered by dihydroartemisinin dimers involves the activation of caspases, a family of proteases that execute the apoptotic program. d-nb.infonih.gov Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis have been implicated in the action of these compounds. scienceopen.com

The intrinsic, or mitochondrial, pathway of apoptosis is a major target of dihydroartemisinin dimers. d-nb.infonih.gov This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. nih.govd-nb.info Dihydroartemisinin derivatives have been shown to modulate the expression of these proteins, leading to an increased Bax/Bcl-2 ratio, which favors apoptosis. nih.govd-nb.infonih.gov

A critical event in the mitochondrial apoptosis pathway is the loss of mitochondrial membrane potential (MMP). d-nb.infonih.gov Dihydroartemisinin treatment has been demonstrated to decrease MMP in cancer cells. d-nb.infonih.gov This is followed by the release of cytochrome c from the mitochondria into the cytoplasm, which then activates the caspase cascade, ultimately leading to apoptosis. nih.govd-nb.infonih.gov

Autophagy, a cellular process of self-degradation of cellular components, has a complex and often contradictory role in cancer. nih.govmdpi.com Dihydroartemisinin has been shown to modulate autophagy in various cancer cell types. nih.govmdpi.comzlfzyj.commedsci.org In some contexts, dihydroartemisinin-induced autophagy appears to contribute to cell death, while in others, it may act as a survival mechanism. scienceopen.comnih.gov

Dihydroartemisinin has been reported to induce autophagy in ovarian cancer, pancreatic cancer, gliomas, and breast cancer cells. mdpi.com The mechanism of autophagy induction can involve the destabilization of the Bcl-2/Beclin 1 complex. mdpi.com Bcl-2 normally inhibits autophagy by binding to Beclin 1; dihydroartemisinin can disrupt this interaction, releasing Beclin 1 to initiate autophagy. mdpi.com In multiple myeloma cells, dihydroartemisinin-induced autophagy has been described as playing a pro-death role. scienceopen.com Conversely, in some instances, blocking autophagy can enhance the apoptotic effects of dihydroartemisinin, suggesting a pro-survival role for autophagy in those contexts. nih.gov

Interactive Data Tables

Table 1: Effect of a Dihydroartemisinin Derivative (Mito-DHA5) on Bladder Cancer Cells

| Parameter | Effect of Mito-DHA5 | Cell Line | Reference |

| Cell Viability (IC50) | 3.2 µM | T24 | d-nb.info |

| Apoptosis | Induced in a dose-dependent manner | T24 | d-nb.info |

| ROS Production | Increased | T24 | d-nb.info |

| Mitochondrial Membrane Potential | Decreased | T24 | d-nb.info |

| Bcl-2 Expression | Down-regulated | T24 | d-nb.info |

| Bax Expression | Up-regulated | T24 | d-nb.info |

| Caspase-3 | Activated (cleaved) | T24 | d-nb.info |

Table 2: Dihydroartemisinin (DHA) Induced Apoptosis in Ovarian Cancer Cells

| Cell Line | DHA Concentration | Apoptosis Induction (Fold Increase) | Reference |

| A2780 | 10 µM | ~5-fold | nih.gov |

| OVCAR-3 | 10 µM | >8-fold | nih.gov |

Endoplasmic Reticulum (ER) Stress Pathway Activation

The dihydroartemisinin dimer has been shown to exert its cytotoxic effects in cancer cells through the induction of endoplasmic reticulum (ER) stress. nih.govresearchgate.net The ER is a critical organelle responsible for protein folding and synthesis, and the accumulation of unfolded or misfolded proteins triggers a state of ER stress, leading to the unfolded protein response (UPR). nih.gov If the stress is prolonged or severe, it can culminate in apoptosis, or programmed cell death.

In preclinical studies involving colorectal cancer (CRC) cells, the dihydroartemisinin dimer, specifically the compound NSC735847, has been identified as a potent inducer of ER stress-mediated apoptosis. nih.govfrontiersin.org Research indicates that the cytotoxicity of this dimer is dependent on the presence of heme but not iron. nih.gov The mechanism involves the activation of key ER stress sensors. Treatment of CRC cells with the dimer led to a significant, more than seven-fold increase in the phosphorylation of PERK (PKR-like endoplasmic reticulum kinase) and its downstream substrate, eIF2α (eukaryotic initiation factor 2 alpha). nih.gov This activation is a hallmark of the UPR, signaling a cellular response to ER stress. nih.gov

Furthermore, microarray analyses of cells treated with an artemisinin dimer identified ER stress as a significantly affected pathway. researchgate.net This suggests that the induction of ER stress is a crucial component of the anticancer activity of dihydroartemisinin dimers. nih.govresearchgate.net The selective toxicity of these dimers towards cancer cells may be explained by the fact that cancer cells often have higher basal levels of ER stress compared to normal cells, making them more susceptible to agents that further exacerbate this condition and push them past the threshold for apoptosis. nih.gov

Cell Cycle Regulation and Arrest

Dihydroartemisinin and its dimeric forms can influence the progression of the cell cycle, a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a fundamental characteristic of cancer, leading to uncontrolled cell growth. Evidence suggests that artemisinin compounds can interfere with this process, causing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing. nih.gov

Several studies on the monomer dihydroartemisinin (DHA) have demonstrated its ability to induce cell cycle arrest in the G0/G1 phase. This checkpoint controls the transition from a quiescent state (G0) or the initial growth phase (G1) to the DNA synthesis phase (S). By arresting cells in G0/G1, the compound prevents the replication of cellular DNA, a prerequisite for cell division. For instance, treatment with DHA was found to arrest acute myeloid leukemia (AML) and nasopharyngeal carcinoma cells at the G0/G1 phase. researchgate.netresearchgate.net This effect is often associated with the downregulation of proteins that promote progression through this phase of the cell cycle. researchgate.net

In addition to G0/G1 arrest, the monomer DHA has also been observed to block cell cycle progression at the G2/M checkpoint. nih.gov This checkpoint ensures that the cell is ready for mitosis (M phase), the process of cell division. In various cancer cell lines, including ovarian and colorectal cancer, DHA treatment led to an accumulation of cells in the G2/M phase. nih.gov This indicates that the compound can prevent cells from entering mitosis, ultimately inhibiting their proliferation.

The progression through the cell cycle is driven by the sequential activation of enzyme complexes composed of cyclins and cyclin-dependent kinases (CDKs). nih.gov The anticancer effects of dihydroartemisinin (the monomer) are linked to its ability to modulate the levels and activity of these critical regulatory proteins. nih.gov

In leukemia cells, DHA treatment has been shown to significantly inhibit the expression of CDK2, CDK4, and Cyclin D, which are key drivers of the G1 to S phase transition. nih.gov This inhibition correlates with the observed G0/G1 arrest in these cells. nih.gov By downregulating these specific cyclins and CDKs, DHA effectively puts a brake on the cell cycle machinery, halting proliferation. nih.gov

| Cell Line Studied | Compound | Observed Effect | Associated Proteins Modulated |

| Leukemia Cells | Dihydroartemisinin (DHA) | G0/G1 Arrest | ↓ CDK2, ↓ CDK4, ↓ Cyclin D |

| Ovarian Carcinoma Cells | Dihydroartemisinin (DHA) | G2/M Arrest | Not specified in detail |

Modulation of Cellular Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in various cancers, making it a key target for anticancer therapies.

Recent research has indicated that dihydroartemisinin dimers can modulate this critical pathway. Specifically, self-assembling dihydroartemisinin dimer nanoprodrugs have been shown to regulate glycolysis, a key metabolic process in cancer cells, through the inhibition of the PI3K/AKT/HIF-1α pathway. frontiersin.orgnih.gov This suggests a mechanism where the dimer can interfere with the signaling that supports tumor cell growth and survival under hypoxic conditions.

Studies on the monomer, dihydroartemisinin (DHA), provide further insight into how this class of compounds interacts with the PI3K/AKT/mTOR axis. In cholangiocarcinoma and hepatocellular carcinoma, DHA has been found to induce autophagy—a cellular self-degradation process—by inhibiting the Akt-mTOR signaling pathway. nih.gov Similarly, in models of neuroinflammation, DHA alleviates the condition by inhibiting the PI3K/Akt signaling pathway. nih.gov In the context of multiple sclerosis models, DHA was found to inhibit the mTOR signaling pathway, which promoted the differentiation of regulatory T cells. nih.gov These findings collectively highlight the ability of artemisinin compounds, including the dimer, to disrupt the pro-survival signaling of the PI3K/AKT/mTOR pathway in pathological conditions.

MAPK Pathway (ERK1/2, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, and apoptosis. It comprises several key branches, including the ERK1/2, JNK, and p38 pathways.

Research on a dihydroartemisinin dimeric nanoprodrug revealed that its antitumor effects are associated with the modulation of the MAPK signaling pathway. nih.gov Studies on the monomer, DHA, provide more granular insight into these interactions. In certain cellular contexts, DHA treatment leads to the upregulation and phosphorylation of MAPKs (p38 and JNK), which in turn activates downstream proteins like AP-1, promoting lymphocyte proliferation. nih.gov However, the effect can be cell-type dependent. In rhabdomyosarcoma cells, for instance, DHA did not significantly affect the phosphorylation of ERK1/2. mdpi.com At higher concentrations, it slightly inhibited p38 phosphorylation in one cell line while moderately activating it in another, and induced the phosphorylation of a JNK substrate in both. mdpi.com This indicates that the compound's influence on the MAPK cascade is highly context-specific.

Table 1: Effects of Dihydroartemisinin on MAPK Pathway Components

| Component | Cell Model | Observed Effect | Key Findings |

| MAPK Pathway | HepG2 Cells | Enriched pathway | Associated with the antitumor activity of a DHA dimeric nanoprodrug. nih.gov |

| p38, JNK | Mouse Splenocytes | Upregulation & Phosphorylation | Activated downstream AP-1, leading to lymphocyte proliferation. nih.gov |

| ERK1/2 | Rhabdomyosarcoma Cells | No apparent effect on phosphorylation | Indicates cell-type specific action. mdpi.com |

| p38 | Rhabdomyosarcoma Cells | Inhibition or Activation | Effect was dependent on the specific cell line and compound concentration. mdpi.com |

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. Dihydroartemisinin compounds, including dimers, have been shown to be potent inhibitors of this pathway.

In preclinical studies, artemisinin and its derivatives profoundly attenuate inflammation by disrupting NF-κB signaling. researchgate.netnih.govbohrium.com Mechanistically, DHA has been shown to inhibit the activation of the NF-κB pathway in cutaneous squamous cell carcinoma cells. medsci.org This inhibition prevents the nuclear translocation of NF-κB, a critical step for its function as a transcription factor. medsci.org By blocking NF-κB, the compound can suppress the expression of numerous downstream targets that promote tumor cell survival, proliferation, and invasion. medsci.org

Table 2: Effects of Dihydroartemisinin on the NF-κB Pathway

| Cell Model | Observed Effect | Key Findings |

| A431 cSCC Cells | Inhibition of pathway activation | Prevented nuclear translocation of NF-κB, suppressing downstream pro-tumorigenic genes. medsci.org |

| BALB/c Mice | Reduced levels of NF-κB | Demonstrated potent anti-inflammatory effects by targeting the NF-κB pathway. nih.govbohrium.com |

HIF-1α Signaling Pathway

Hypoxia-inducible factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1α promotes tumor growth by activating genes involved in angiogenesis and metabolic adaptation.

Studies have demonstrated that DHA can effectively inhibit the HIF-1α signaling pathway. In non-small cell lung cancer (NSCLC) models, DHA was found to decrease the expression of HIF-1α. nih.gov Further research in cutaneous squamous cell carcinoma cells showed that DHA inhibits the NF-κB/HIF-1α/VEGF pathway. medsci.org The activation of NF-κB can up-regulate HIF-1α, so by inhibiting NF-κB, DHA also indirectly suppresses HIF-1α levels. medsci.org This leads to the downregulation of HIF-1α's downstream targets, such as vascular endothelial growth factor (VEGF), a key promoter of angiogenesis. medsci.org

Table 3: Effects of Dihydroartemisinin on the HIF-1α Pathway

| Cell Model | Observed Effect | Key Findings |

| Human and Mouse Lung Cancer Cells | Decreased HIF-1α expression | Identified as a critical pathway in DHA-induced tumor inhibition. nih.gov |

| A431 cSCC Cells | Inhibition of NF-κB/HIF-1α/VEGF pathway | Linked suppression of HIF-1α to the upstream inhibition of NF-κB. medsci.org |

| THP-1 Cells | Reduced HIF-1α protein expression | Contributed to the inhibition of inflammatory activation. nih.gov |

STAT3 Pathway Inactivation

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and metastasis. Its constitutive activation is common in many cancers, making it a significant therapeutic target.

Dihydroartemisinin is recognized as a potent inhibitor of STAT3 activation. nih.gov It effectively suppresses the phosphorylation of STAT3, which is essential for its dimerization and subsequent nuclear translocation and activity. nih.govnih.gov This inhibition has been observed in various cancer models, including non-small cell lung cancer and pulmonary fibrosis models. nih.govnih.gov By inactivating STAT3, DHA leads to the downregulation of its target genes, such as the anti-apoptotic proteins Mcl-1 and Survivin, thereby sensitizing cancer cells to apoptosis. nih.gov

Table 4: Effects of Dihydroartemisinin on the STAT3 Pathway

| Disease/Cell Model | Observed Effect | Key Findings |

| Non-Small Cell Lung Cancer (NSCLC) | Suppression of STAT3 phosphorylation | Led to downregulation of Mcl-1 and Survivin, enhancing apoptosis. nih.gov |

| Rat Model of Pulmonary Fibrosis | Inhibition of JAK2/STAT3 signaling | Reduced inflammation and fibrosis by suppressing STAT3 activation. nih.gov |

| THP-1 Cells | Reduced STAT3 phosphorylation | Linked to upstream inhibition of HIF-1α. nih.gov |

Metabolic Reprogramming in Cellular Models

Cancer cells undergo profound metabolic changes to support their rapid growth and proliferation. Dihydroartemisinin dimers and their related monomers have been shown to interfere with these altered metabolic states.

Suppression of Aerobic Glycolysis

Many cancer cells exhibit a high rate of glycolysis followed by lactic acid fermentation even in the presence of ample oxygen, a phenomenon known as aerobic glycolysis or the "Warburg effect." This metabolic shift provides the building blocks necessary for rapid cell division.

Dihydroartemisinin has been shown to inhibit aerobic glycolysis in several cancer cell lines. In non-small cell lung cancer, DHA dose-dependently reduces glucose uptake, ATP production, and lactate secretion. nih.gov It achieves this by downregulating the expression of glucose transporter 1 (GLUT1) and key glycolytic enzymes like pyruvate kinase M2 (PKM2) and lactate dehydrogenase A (LDHA). nih.govejmo.orgaccscience.com By targeting these critical components, DHA effectively disrupts the cancer cells' primary energy and biomass production pathway. nih.gov

Table 5: Effects of Dihydroartemisinin on Aerobic Glycolysis

| Cell Model | Observed Effect | Key Findings |

| Non-Small Cell Lung Cancer (NSCLC) | Reduced glucose uptake, ATP production, and lactate secretion | Downregulated expression of GLUT1, hexokinase, and lactate dehydrogenase. nih.gov |

| Leukemia Cells (K562) | Inhibition of aerobic glycolysis | Downregulated both GLUT1 and PKM2 expression. nih.gov |

| Melanoma-Initiating Cells | Reduced ATP production; Downregulated PKM2 and LDHA activity | Inhibited the self-renewal of cancer-initiating cells by targeting glycolysis. ejmo.orgaccscience.com |

Carbon Metabolism and Fatty Acid Metabolism Pathways

Beyond glycolysis, dihydroartemisinin impacts broader metabolic networks, including carbon and fatty acid metabolism. The synthesis of fatty acids is often upregulated in cancer cells to support membrane production for new cells.

Studies have shown that DHA can engage with the liver fatty acid binding protein (FABP1). rsc.orgresearchgate.net This interaction suggests a role in modulating fatty acid uptake and trafficking. By acting as a FABP1-dependent agonist for the peroxisome proliferator-activated receptor alpha (PPARα), DHA can influence the transcriptional regulation of genes involved in fatty acid metabolism. rsc.orgresearchgate.net While the precise mechanisms are still under investigation, this interaction points to a broader metabolic reprogramming effect beyond the suppression of glucose metabolism.

Target Identification and Molecular Interactions

The cytotoxic effects of Dihydroartemisinin Dimer are attributed to a range of molecular interactions, targeting key cellular pathways involved in cancer progression.

Dihydroartemisinin Dimer has been shown to interact with the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), an essential protein for maintaining calcium homeostasis within the cell. While artemisinin monomers are known to inhibit the SERCA orthologue in Plasmodium falciparum (PfATP6), studies on artemisinin dimers reveal a more complex mechanism in mammalian cells nih.govwustl.edu.

In colorectal cancer cells, Dihydroartemisinin (DHA), a related compound, has been shown to inhibit SERCA activity, leading to an increase in intracellular calcium concentration and subsequently triggering ER stress and apoptosis nih.govresearchgate.net. This suggests that while direct inhibition might not be the whole story for the dimer, interference with calcium signaling via SERCA is a relevant pathway for artemisinin-related compounds.

Molecular docking and binding affinity studies have provided insights into the potential molecular targets of Dihydroartemisinin and its derivatives.

MMP-9: Dihydroartemisinin has been shown to inhibit the development of colorectal cancer through the GSK-3β/TCF7/MMP9 pathway nih.gov. Molecular docking studies have been utilized to understand the interaction between Dihydroartemisinin and Matrix Metalloproteinase-9 (MMP-9), a key enzyme involved in tumor invasion and metastasis nih.govscifiniti.comscifiniti.com. These in-silico analyses help to elucidate the binding affinity and mode of interaction, supporting the hypothesis that Dihydroartemisinin can act as an inhibitor of MMP-9 scifiniti.comscifiniti.com.

AKT1: In esophageal squamous cell carcinoma, Dihydroartemisinin has been found to inhibit cell proliferation by directly binding to AKT1 nih.gov. Pull-down assays confirmed this direct interaction, and subsequent in vitro kinase assays demonstrated that Dihydroartemisinin inhibits the kinase activity of AKT1, thereby attenuating the phosphorylation of downstream targets like mTOR nih.gov.

ERα: The interaction with Estrogen Receptor Alpha (ERα) is another area of investigation, particularly in hormone-receptor-positive cancers.

HER2: Artemisinin dimer piperazine derivatives, when incorporated into nanoparticles, have been shown to down-regulate the oncogenic protein HER2 in HER2-positive breast cancer cell lines nih.gov. This suggests an indirect mechanism of action, where the dimer influences the expression levels of this key receptor tyrosine kinase nih.govdoaj.org.

Interactive Data Table: Molecular Docking and Binding Affinity

| Compound | Target Protein | Cell Line/Model | Key Findings |

| Dihydroartemisinin | MMP-9 | Colorectal Cancer | Inhibits development through the GSK-3β/TCF7/MMP9 pathway. nih.gov |

| Dihydroartemisinin | AKT1 | Esophageal Squamous Cell Carcinoma | Directly binds to and inhibits the kinase activity of AKT1. nih.gov |

| Artemisinin Dimer Piperazine Derivatives | HER2 | HER2+ Breast Cancer | Down-regulates HER2 protein expression. nih.govdoaj.org |

Gene expression analysis of cells treated with artemisinin dimers has revealed significant transcriptional changes, providing a broader understanding of their mechanism of action. Microarray analysis of cells treated with an artemisinin dimer identified several affected pathways, including DNA damage response, iron/heme metabolism, and endoplasmic reticulum (ER) stress nih.gov.

A high degree of similarity was observed in the gene expression profiles of cells treated with the artemisinin dimer and thapsigargin, a known SERCA inhibitor that induces ER stress nih.gov. This transcriptomic data further supports the role of ER stress as a central mechanism of artemisinin dimer activity nih.gov. Specifically, genes involved in the unfolded protein response (UPR), a component of the ER stress response, were modulated by the dimer nih.gov.

In the context of malaria, single-cell RNA sequencing of Plasmodium falciparum exposed to dihydroartemisinin revealed altered transcription across all life cycle stages, leading to the arrest of metabolic processes and the enhancement of protein trafficking and the unfolded protein response nih.gov. While this is in a different organism, it highlights the profound impact of artemisinin compounds on gene expression.

Table of Key Transcriptional Changes Induced by an Artemisinin Dimer

| Pathway | Key Genes Modulated | Functional Consequence |

| ER Stress/UPR | ATF3, DDIT3, GADD34 | Induction of apoptosis |

| Iron/Heme Metabolism | HMOX1, CPOX, UROS, ALAD, TFRC, FTH1 | Regulation of cellular iron levels |

| DNA/RNA Metabolism & Repair | Not explicitly listed | Cellular adaptation to ROS production |

Anti-angiogenic Mechanisms in Preclinical Models

Dihydroartemisinin and its dimeric forms exhibit potent anti-angiogenic activity, a crucial aspect of their anti-cancer properties.

Dihydroartemisinin has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) nih.gov. This inhibition is achieved without inducing apoptosis at certain concentrations nih.gov. The mechanism behind this anti-proliferative effect involves the suppression of the extracellular signal-regulated kinase (ERK) signaling pathway nih.gov. Dihydroartemisinin reduces the phosphorylation of ERK1/2 and downregulates the mRNA and protein expression of both ERK1/2 and their downstream effectors, c-Fos and c-Myc nih.gov.

Studies have also demonstrated that Dihydroartemisinin can inhibit endothelial cell migration, another critical step in angiogenesis, through various signaling pathways, including the TGF-β1/ALK5/SMAD2 pathway nih.gov.

Dihydroartemisinin has been found to downregulate the expression of key pro-angiogenic factors. In breast cancer models, Dihydroartemisinin significantly downregulated the expression of Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis nih.gov. Furthermore, it also reduced the expression of matrix metalloproteinases MMP-2 and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell invasion and new blood vessel formation nih.gov.

Interactive Data Table: Anti-angiogenic Mechanisms

| Mechanism | Model | Key Findings |

| Inhibition of Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Suppresses the ERK signaling pathway, reducing ERK1/2 phosphorylation and downstream effector expression. nih.gov |

| Mitigation of Pro-angiogenic Cytokine Production | Breast Cancer Cells (MDA-MB-231) | Downregulates the expression of VEGF, MMP-2, and MMP-9 proteins. nih.gov |

| Mitigation of Pro-angiogenic Cytokine Production | Leukemia Cells (K562) | Downregulates VEGF expression. researchgate.net |

Preclinical Efficacy and Biological Activities in Disease Models

In Vitro Anti-proliferative Activity in Cancer Cell Lines

Dihydroartemisinin (B1670584) dimers have demonstrated broad-spectrum anti-proliferative activity in vitro, effectively inhibiting the growth of various cancer cell lines.

Dihydroartemisinin dimers have shown significant cytotoxic effects against various leukemia cell lines. For instance, the artemisinin-derived trioxane (B8601419) diphenylphosphate dimer, ART-838, was reported to be 88-fold more potent than artesunate (B1665782) in vitro, inhibiting all 23 tested acute leukemia cell lines at submicromolar concentrations. oncotarget.comresearchgate.net Studies have indicated that these compounds can induce apoptosis and increase intracellular ROS levels. oncotarget.com Dimer 832-4 was found to be cytotoxic to human HL-60 promyelocytic leukemia and U-937 lymphoma cells. nih.gov Furthermore, some dihydroartemisinin-chalcone dimers displayed potent activity against HL-60 cells, with IC50 values less than 1 µM. daneshyari.com Dihydroartemisinin itself has been shown to induce ferroptosis in acute myeloid leukemia (AML) cells and inhibit the proliferation of HL-60 leukemia cells. springermedizin.de In Jurkat T-acute lymphoblastic leukemia (T-ALL) cells, dihydroartemisinin treatment led to the release of cytochrome c, activation of caspases, and induction of apoptosis. waocp.org

Interactive Data Table: In Vitro Efficacy of Dihydroartemisinin Dimers in Leukemia Cell Lines

| Cell Line | Compound | IC50 Value | Key Findings | Reference |

|---|---|---|---|---|

| HL-60 | Dimer 832-4 | Not specified | Cytotoxic | nih.gov |

| HL-60 | Dihydroartemisinin-chalcone dimer (Compound 8) | 0.3 µM (48h) | More potent than DHA | daneshyari.com |

| HL-60 | Dihydroartemisinin-chalcone dimer (Compound 15) | 0.4 µM (48h) | More potent than DHA | daneshyari.com |

| Jurkat T-ALL | ART-838 | Submicromolar | Highly cytotoxic | nih.gov |

| Jurkat T-ALL | Dihydroartemisinin | Not specified | Induces apoptosis | waocp.org |

| U-937 | Dimer 832-4 | Not specified | Cytotoxic | nih.gov |

The in vitro efficacy of dihydroartemisinin dimers has been evaluated in colorectal cancer cell lines such as HT29 and HCT116. One study found that the oxime dimer NSC735847 exhibited selective cytotoxicity against HT29 and HCT116 cells with IC50 values of 10.95 µM and 11.85 µM, respectively, after 24 hours of treatment. mdpi.comresearchgate.net This effect was linked to heme-activated induction of endoplasmic reticulum (ER) stress. mdpi.comresearchgate.net Further investigations revealed that NSC735847 was more cytotoxic to these tumor cells than to non-tumorigenic colonocytes. frontiersin.orgresearchgate.net Another study highlighted that certain artemisinin-derived dimers demonstrated better anticancer effects against HCT-116 cells compared to artemisinin (B1665778) and dihydroartemisinin. mdpi.com

Interactive Data Table: In Vitro Efficacy of Dihydroartemisinin Dimers in Colorectal Cancer Cell Lines

| Cell Line | Compound | IC50 Value | Treatment Duration | Key Findings | Reference |

|---|---|---|---|---|---|

| HT29 | NSC735847 | 10.95 µM | 24 hours | Selective cytotoxicity, induces ER stress | mdpi.comresearchgate.net |

| HCT116 | NSC735847 | 11.85 µM | 24 hours | Selective cytotoxicity, induces ER stress | mdpi.comresearchgate.net |

| HCT116 | Artemisinin-derived dimer (Compound 15) | Not specified | Not specified | Better anticancer effects than artemisinin/DHA | mdpi.com |

In liver cancer cell lines, dihydroartemisinin dimers have also shown promise. A dihydroartemisinin dimeric prodrug self-assembled into nanoparticles demonstrated preferable anticancer effects compared to free dihydroartemisinin, significantly inducing apoptosis in HepG2 cells. mdpi.comd-nb.info Another study synthesized a series of artemisinin dimer derivatives and found that those with β,β and α,β configurations at the C-10 position had stronger inhibitory effects on HepG2 cells than those with an α,α configuration. researchgate.net Dihydroartemisinin itself has been shown to inhibit the proliferation of HepG2.2.15 cells both in vitro and in vivo. researchgate.netnih.gov

Interactive Data Table: In Vitro Efficacy of Dihydroartemisinin Dimers in Liver Cancer Cell Lines

| Cell Line | Compound | IC50 Value | Key Findings | Reference |

|---|---|---|---|---|

| HepG2 | Dihydroartemisinin dimeric prodrug nanoparticles | Not specified | Enhanced cytotoxicity vs. free DHA, induced apoptosis | mdpi.comd-nb.info |

| HepG2 | Artemisinin dimer derivatives (β,β and α,β configs) | Not specified | Stronger inhibitory effects than α,α configuration | researchgate.net |

The anti-proliferative activity of dihydroartemisinin dimers extends to breast cancer cell lines. Research has shown that certain artemisinin dimers are considerably more potent than the monomer dihydroartemisinin (DHA) in killing rat mammary adenocarcinoma (MTLn3) cells in vitro. iiarjournals.orgiiarjournals.org For example, two dimers, referred to as Dimer-OH and Dimer-Sal, had IC50 values of 43 nM and 52 nM, respectively, in MTLn3 cells, which was significantly lower than that of DHA (360 nM). iiarjournals.org In human breast cancer cell lines, a series of artemisinin dimer derivatives with specific chiral structures (β,β and α,β conformations) demonstrated stronger anti-tumor activity in MCF-7 cells compared to their α,α counterparts, with one compound showing an activity of 0.06 µM. researchgate.net Dihydroartemisinin has also been found to induce pyroptosis in both MCF-7 and MDA-MB-231 cell lines. mdpi.com

Interactive Data Table: In Vitro Efficacy of Dihydroartemisinin Dimers in Breast Cancer Cell Lines

| Cell Line | Compound | IC50 Value | Key Findings | Reference |

|---|---|---|---|---|

| MTLn3 (rat) | Dimer-OH | 43 nM | More potent than DHA | iiarjournals.org |

| MTLn3 (rat) | Dimer-Sal | 52 nM | More potent than DHA | iiarjournals.org |

| MCF-7 | Artemisinin dimer derivative (Compound 4) | 0.06 µM | Strong anti-tumor activity | researchgate.net |

| MCF-7 | Artemisinin-derived dimers (Compounds 11, 14, 15) | Not specified | Better anticancer effects than artemisinin/DHA | mdpi.com |

| MCF-7 | Dihydroartemisinin | Not specified | Induces pyroptosis | mdpi.com |

| MDA-MB-231 | Dihydroartemisinin | Not specified | Induces pyroptosis | mdpi.com |

Dihydroartemisinin dimers have exhibited remarkable efficacy against melanoma cell lines. A dimer containing a tyrosol scaffold (dimer 27a) showed potent antitumor activity against both RPMI-7951 and SK-MEL24 melanoma cells, with IC50 values of 0.24 µM and 0.49 µM, respectively. mdpi.comresearchgate.net Another dimer incorporating a curcumin (B1669340) scaffold was active against all tested melanoma cell lines (SK-MEL3, SK-MEL24, and RPMI-7951). acs.org These compounds were found to be selectively cytotoxic towards cancer cells over normal fibroblast cells. unimi.it

Interactive Data Table: In Vitro Efficacy of Dihydroartemisinin Dimers in Melanoma Cell Lines

| Cell Line | Compound | IC50 Value | Key Findings | Reference |

|---|---|---|---|---|

| RPMI-7951 | Dimer 27a (tyrosol scaffold) | 0.24 µM | Remarkable antitumor efficacy | mdpi.comresearchgate.net |

| SK-MEL24 | Dimer 27a (tyrosol scaffold) | 0.49 µM | Remarkable antitumor efficacy | mdpi.comresearchgate.net |

| SK-MEL3 | Dimer (curcumin scaffold) | Not specified | Active against melanoma | acs.org |

| SK-MEL24 | Dimer (curcumin scaffold) | Not specified | Active against melanoma | acs.org |

| RPMI-7951 | Dimer (curcumin scaffold) | Not specified | Active against melanoma | acs.org |

| SK-MEL-5 | Dimer 832-4 | Not specified | Cytotoxic | nih.gov |

The anti-proliferative effects of dihydroartemisinin dimers have also been observed in pancreatic cancer cells. Dihydroartemisinin-chalcone hybrids have been evaluated for their cytotoxicity against the Mia PaCa-2 pancreatic cancer cell line. daneshyari.comunife.it While specific IC50 values for dimers in this cell line are not detailed in the provided context, dihydroartemisinin itself has been shown to inhibit the growth of pancreatic cancer cells. nih.gov The C-16 carba-dimer AG-1 has also been shown to induce toxicity in MIA PaCa-2 cells, an effect mediated by hydrogen peroxide. mdpi.com

Interactive Data Table: In Vitro Efficacy of Dihydroartemisinin Dimers in Pancreatic Cancer Cell Lines

| Cell Line | Compound | IC50 Value | Key Findings | Reference |

|---|---|---|---|---|

| Mia PaCa-2 | Dihydroartemisinin-chalcone hybrids | Not specified | Evaluated for cytotoxicity | daneshyari.comunife.it |

| Mia PaCa-2 | AG-1 (C-16 carba-dimer) | Not specified | Induces toxicity via hydrogen peroxide | mdpi.com |

Prostate Cancer (e.g., PC-3)

The preclinical efficacy of dihydroartemisinin (DHA) and its dimeric forms has been evaluated in prostate cancer cell lines, particularly the PC-3 line. Studies have shown that a specific dihydroartemisinin dimer, NSC735847, effectively inhibits the survival of PC-3 cells. frontiersin.orgresearchgate.net The mechanism of action for this dimer involves the induction of reactive oxygen species (ROS), a process enhanced by the presence of iron and heme, leading to ROS-induced cell death. frontiersin.org Further investigations revealed that the cytotoxicity of NSC735847 in PC-3 cells is linked to its ability to increase oxidative stress. frontiersin.org

Another artemisinin dimer, identified as 2Py, proved to be highly potent against a panel of prostate cancer cell lines, including PC-3, causing a dose-dependent reduction in cell numbers. iiarjournals.orgnih.gov In contrast, the monomeric form of dihydroartemisinin showed negligible activity under the same experimental conditions. iiarjournals.org Treatment with the 2Py dimer resulted in growth arrest in PC-3 cells and a notable decrease in the anti-apoptotic protein survivin. iiarjournals.orgnih.gov Additionally, research indicates that the apoptosis of PC-3 cells induced by DHA may involve the down-regulation of heat-shock protein 70 (HSP70). nih.gov

Table 1: Research Findings on Dihydroartemisinin Dimers in Prostate Cancer (PC-3) Cell Line

| Compound/Derivative | Cell Line | Key Findings | References |

| Dimer NSC735847 | PC-3 | Inhibited cell survival; induced ROS and oxidative stress. | frontiersin.orgresearchgate.net |

| Dimer 2Py | PC-3 | Caused dose-dependent decrease in cell number; induced growth arrest; reduced survivin protein levels. | iiarjournals.orgnih.gov |

| Dihydroartemisinin (DHA) | PC-3 | Apoptosis may involve downregulation of HSP70. | nih.gov |

Lung Cancer (e.g., A549)

In the context of lung cancer, dihydroartemisinin (DHA) and its derivatives have demonstrated significant anti-proliferative effects in the A549 non-small cell lung cancer cell line. DHA has been shown to inhibit the growth of A549 cells by targeting the AKT/glycogen synthase kinase-3β (Gsk3β)/Cyclin D1 signaling pathway, which results in cell cycle arrest in the G1 phase. nih.govfrontiersin.org The combination of DHA with other chemotherapeutic agents, such as arsenic trioxide or cisplatin, has been found to synergistically promote apoptosis and achieve greater inhibition of tumor growth in A549 xenograft models. nih.govresearchgate.net

Furthermore, novel formulations and hybrid compounds have shown enhanced efficacy. Dihydroartemisinin nanoaggregates exhibited higher anti-proliferative activity against A549 cells compared to DHA alone. nih.gov A conjugate of dihydroartemisinin and ursodeoxycholic acid (compound 49) and a fused hybrid with the same bile acid (hybrid 25) both displayed potent cytotoxic activity against A549 cells, with the latter being more effective than the conventional chemotherapy drug paclitaxel. sci-hub.seunife.it

Table 2: Research Findings on Dihydroartemisinin Dimers in Lung Cancer (A549) Cell Line

| Compound/Derivative | Cell Line | Key Findings | References |

| Dihydroartemisinin (DHA) | A549 | Inhibited cell proliferation via AKT/GSK3β/cyclinD1 pathway; induced G1 cell cycle arrest. | nih.govfrontiersin.org |

| DHA + Cisplatin | A549 Xenograft | Greater tumor growth inhibition in combination. | researchgate.net |

| DHA-Ursodeoxycholic acid conjugate (Compound 49) | A549 Xenograft | Significantly reduced tumor growth. | sci-hub.se |

| DHA-Ursodeoxycholic acid fused hybrid (Hybrid 25) | A549 | Higher cytotoxic activity compared to paclitaxel. | unife.it |

Gastric Cancer (e.g., BGC-823)

Dihydroartemisinin (DHA) has shown considerable antitumor activity in gastric cancer models, specifically the BGC-823 cell line. Research demonstrates that DHA inhibits the viability of BGC-823 cells in a manner dependent on both dose and time. nih.gov The mechanism underlying this effect is the induction of apoptosis, which is characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspases-3 and -9, alongside the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This apoptotic process is mediated through the activation of the JNK1/2 and p38 MAPK signaling pathways. nih.govnih.gov

In addition to inducing apoptosis, DHA also causes cell cycle arrest in the G1 phase in BGC-823 cells. nih.gov Studies have also investigated dimeric forms, with one artemisinin-derived dimer (compound 15) showing a half-maximal inhibitory concentration (IC50) of 8.30 μM against the BGC-823 cell line. mdpi.com Dihydroartemisinin has also been found to suppress invasion in BGC-823 cells by targeting the STAT3 signaling pathway and its downstream targets, c-Myc and Bcl-xL. mdpi.com

Table 3: Research Findings on Dihydroartemisinin Dimers in Gastric Cancer (BGC-823) Cell Line

| Compound/Derivative | Cell Line | Key Findings | References |

| Dihydroartemisinin (DHA) | BGC-823 | Inhibited cell viability; induced apoptosis via JNK1/2 and p38 MAPK pathways; caused G1 cell cycle arrest. | nih.govnih.gov |

| Artemisinin-derived dimer (Compound 15) | BGC-823 | Demonstrated cytotoxic activity with an IC50 value of 8.30 μM. | mdpi.com |

| Dihydroartemisinin (DHA) | BGC-823 | Suppressed invasion by targeting the STAT3 pathway. | mdpi.com |

Bladder Cancer

The anticancer potential of dihydroartemisinin (DHA) has been extended to bladder cancer, with studies showing its efficacy against various bladder cancer cell lines, including 5637, UMUC3, and T24. DHA significantly inhibits the proliferation of these cells in a dose- and time-dependent manner. jcancer.org The proposed mechanism involves the downregulation of the histone demethylase KDM3A and the subsequent induction of the cell cycle inhibitor p21. mdpi.comjcancer.org

Beyond inhibiting proliferation, DHA also effectively suppresses the migration and invasion of bladder cancer cells and promotes apoptosis. jcancer.org Research has also explored novel artemisinin derivatives, with one group containing TPP+ moieties demonstrating effective anticancer activities against the J82 and T24 human bladder cancer cell lines. mdpi.com Furthermore, artemisinin and its derivatives are capable of inducing cell death through ferroptosis, a form of iron-dependent programmed cell death, in bladder cancer cells that have developed resistance to cisplatin. frontiersin.org

Table 4: Research Findings on Dihydroartemisinin Dimers in Bladder Cancer Cell Lines

| Compound/Derivative | Cell Line(s) | Key Findings | References |

| Dihydroartemisinin (DHA) | 5637, UMUC3, T24 | Inhibited proliferation, migration, and invasion; promoted apoptosis. | jcancer.org |

| Dihydroartemisinin (DHA) | T24, others | Mechanism involves downregulating KDM3A and inducing p21. | mdpi.comjcancer.org |

| Artemisinin derivatives with TPP+ | J82, T24 | Exhibited effective anticancer activities. | mdpi.com |

| Artemisinin and its derivatives (ACTs) | Cisplatin-resistant bladder cancer cells | Induced cell death through ferroptosis. | frontiersin.org |

Preclinical Efficacy in Animal Models (e.g., Xenograft Models)

Inhibition of Tumor Growth

The antitumor efficacy of dihydroartemisinin (DHA) and its dimers has been substantiated in various in vivo animal models, primarily using xenografts where human cancer cells are implanted into immunodeficient mice. In a xenograft model using A549 lung cancer cells, a dihydroartemisinin-ursodeoxycholic acid conjugate (compound 49) achieved a significant tumor growth inhibitory rate of 50.24%. sci-hub.se Similarly, in a xenograft model of tongue squamous cell carcinoma (Cal-27), DHA treatment resulted in a 56.58% inhibition of tumor growth and a notable reduction in both tumor weight and volume. oncotarget.com

Studies on gastric cancer using BGC-823 xenografts have also confirmed that DHA exerts a significant inhibitory effect on tumor growth. nih.gov The efficacy of DHA is often enhanced when used in combination with conventional chemotherapy. For instance, in both Lewis lung carcinoma and A549 lung cancer xenografts, combining DHA with standard chemotherapeutics led to a greater degree of tumor growth inhibition. researchgate.net In breast cancer MCF-7 xenografts, DHA alone was effective at inhibiting the tumor burden. nih.gov Research across multiple other cancer types, including esophageal and pancreatic cancers, has consistently shown that DHA can inhibit the growth of xenograft tumors. nih.gov

Table 5: Efficacy of Dihydroartemisinin Dimers on Tumor Growth in Xenograft Models

| Compound/Derivative | Xenograft Model | Key Findings on Tumor Growth | References |

| DHA-Ursodeoxycholic acid conjugate (Compound 49) | A549 (Lung Cancer) | 50.24% inhibition rate. | sci-hub.se |

| Dihydroartemisinin (DHA) | Cal-27 (Tongue Cancer) | 56.58% inhibition; significant reduction in tumor weight and volume. | oncotarget.com |

| Dihydroartemisinin (DHA) | BGC-823 (Gastric Cancer) | Significant inhibitory effect. | nih.gov |

| Dihydroartemisinin (DHA) | MCF-7 (Breast Cancer) | Inhibited tumor burden. | nih.gov |

| Dihydroartemisinin (DHA) + Chemotherapy | Lewis Lung Carcinoma / A549 | Greater growth inhibition in combination. | researchgate.net |

| Dihydroartemisinin (DHA) | SGC7901, Eca109, Ec9706 | Inhibited tumor growth. | nih.gov |

Inhibition of Metastasis